Methyl 3-(2-hydroxybenzoyl)-propionate

Description

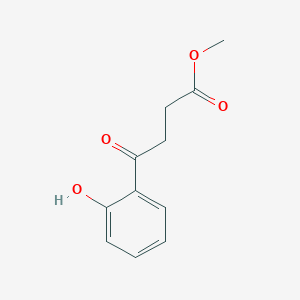

Methyl 3-(2-hydroxybenzoyl)-propionate is an organic ester with the molecular formula $ \text{C}{11}\text{H}{12}\text{O}_4 $ and a molecular weight of 208.21 g/mol. It features a methyl ester group, a propionyl chain, and a 2-hydroxybenzoyl moiety. The compound is synthesized via the esterification of 3-(2-hydroxybenzoyl)propionic acid with methanol in the presence of hydrogen chloride, followed by further reactions for pharmaceutical applications .

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

methyl 4-(2-hydroxyphenyl)-4-oxobutanoate |

InChI |

InChI=1S/C11H12O4/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5,12H,6-7H2,1H3 |

InChI Key |

ZOOTXGXHWQPRGE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Melting Point : 40–44°C .

- Structure : The ortho-hydroxy group on the benzoyl ring enables hydrogen bonding, influencing its solubility and reactivity.

Comparison with Structurally Similar Compounds

Methyl 3-(4-methoxybenzoyl)-propionate

- Molecular Formula : $ \text{C}{12}\text{H}{14}\text{O}_5 $ (MW: 238.24 g/mol).

- Key Differences :

- Substituent Position: The methoxy group is para to the benzoyl carbonyl, unlike the ortho-hydroxy group in the target compound.

- Electronic Effects**: Methoxy is electron-donating, reducing acidity compared to the hydroxy group. This diminishes hydrogen-bonding capacity, lowering melting points and altering solubility in polar solvents.

- Applications : Used in crystallography studies and as a precursor for heterocyclic compounds, similar to benzoyl propionic acid derivatives .

Methyl 3-phenylpropionate

- Molecular Formula : $ \text{C}{10}\text{H}{12}\text{O}_2 $ (MW: 164.20 g/mol).

- Key Differences: Lacks the benzoyl group, featuring a simple phenyl ring attached to the propionate chain. Polarity: Reduced polarity due to the absence of a carbonyl group, leading to higher solubility in non-polar solvents.

Methyl 3-(thiophen-2-yl)propionate

- Molecular Formula : $ \text{C}8\text{H}{10}\text{O}_2\text{S} $ (MW: 170.23 g/mol).

- Key Differences: Aromatic System: Thiophene replaces benzene, introducing sulfur into the structure. Thiophene’s electron-rich nature enhances reactivity in electrophilic substitutions. Physical State: Liquid at room temperature (cf. solid target compound) with solubility in ethanol, ether, and dichloromethane . Applications: Utilized in synthesizing eprosartan (an antihypertensive drug) and other sulfur-containing heterocycles .

Methyl 3-(methylthio)propionate

- Molecular Formula : $ \text{C}5\text{H}{10}\text{O}_2\text{S} $ (MW: 134.19 g/mol).

- Key Differences: Functional Group: A methylthio (-SCH$_3$) group replaces the aromatic system, drastically altering electronic properties.

Comparative Analysis Table

Research Findings and Trends

- Biological Activity : Esters with electron-withdrawing substituents (e.g., 4-chlorophenyl in isoxazole derivatives) exhibit enhanced larvicidal activity compared to alkyl or electron-donating groups . The ortho-hydroxy group in this compound may facilitate target binding via hydrogen bonding, though specific activity data remain unexplored.

- Synthetic Utility: The 2-hydroxybenzoyl moiety’s hydrogen-bonding capability makes the compound a robust intermediate in cyclization reactions, as seen in pyridazinone synthesis . In contrast, thiophene-based esters leverage sulfur’s electronic effects for diverse heterocycle formation .

- Thermal Stability : Methoxy-substituted derivatives (e.g., Methyl 3-(4-methoxybenzoyl)-propionate) likely exhibit lower melting points than hydroxy-substituted analogs due to reduced intermolecular hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.